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Compound of Interest

Compound Name: 2-(2,5-Dimethoxybenzoyl)oxazole

Cat. No.: B1325496 Get Quote

Disclaimer: Publicly available, experimentally verified spectroscopic data (NMR, IR, MS) for 2-
(2,5-Dimethoxybenzoyl)oxazole is not readily found in the searched scientific literature. The

following guide is a comprehensive overview of the expected spectroscopic characteristics of

this compound based on established principles of organic spectroscopy and data from

analogous structures. The experimental protocols provided are standardized methodologies for

the acquisition of such data.

This technical guide provides a detailed analysis of the anticipated spectroscopic data for 2-
(2,5-Dimethoxybenzoyl)oxazole, a molecule of interest to researchers in medicinal chemistry

and materials science. The guide is structured to offer a clear understanding of the expected

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside

detailed experimental protocols for their acquisition.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for 2-(2,5-
Dimethoxybenzoyl)oxazole. These predictions are derived from the analysis of its structural

components: a 2,5-dimethoxybenzoyl group and an oxazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 2-(2,5-Dimethoxybenzoyl)oxazole (in CDCl₃, 400 MHz)
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Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Number of
Protons

Assignment

~8.20 d ~2.5 1H H-4 (oxazole)

~7.70 s - 1H H-5 (oxazole)

~7.45 d ~3.0 1H H-6'

~7.10 dd ~9.0, 3.0 1H H-4'

~6.95 d ~9.0 1H H-3'

~3.90 s - 3H OCH₃ (C-2')

~3.85 s - 3H OCH₃ (C-5')

Table 2: Predicted ¹³C NMR Data for 2-(2,5-Dimethoxybenzoyl)oxazole (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment

~182.0 C=O (benzoyl)

~161.0 C-2 (oxazole)

~158.0 C-2' (Ar-OCH₃)

~153.5 C-5' (Ar-OCH₃)

~142.0 C-5 (oxazole)

~129.0 C-4 (oxazole)

~124.0 C-1'

~121.0 C-6'

~114.5 C-4'

~113.0 C-3'

~56.5 OCH₃ (C-2')

~56.0 OCH₃ (C-5')
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Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 2-(2,5-Dimethoxybenzoyl)oxazole

Wavenumber (cm⁻¹) Intensity Assignment

~3120 Medium
C-H stretch

(aromatic/heteroaromatic)

~2950-2850 Medium C-H stretch (aliphatic, OCH₃)

~1670 Strong C=O stretch (benzoyl ketone)

~1600, ~1580, ~1490 Medium-Strong
C=C and C=N stretches

(aromatic and oxazole rings)

~1280, ~1040 Strong
C-O stretch (asymmetric and

symmetric, ether)

~1100-900 Medium
C-H in-plane and out-of-plane

bending

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for 2-(2,5-Dimethoxybenzoyl)oxazole (Electron

Ionization)

m/z Predicted Fragment Ion

233 [M]⁺ (Molecular Ion)

165 [M - C₄H₂NO]⁺ (loss of oxazole ring)

135 [C₈H₇O₂]⁺ (dimethoxybenzoyl cation)

107 [C₇H₇O]⁺

77 [C₆H₅]⁺ (phenyl cation)

Experimental Protocols
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The following are detailed methodologies for the key experiments required to obtain the

spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A Bruker Avance III 400 MHz spectrometer (or equivalent) equipped with a 5

mm broadband probe.

Sample Preparation: Approximately 5-10 mg of 2-(2,5-Dimethoxybenzoyl)oxazole is

dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR

tube.

¹H NMR Acquisition: Proton NMR spectra are recorded at a frequency of 400.13 MHz. A

standard single-pulse experiment is used with a 30° pulse width, a relaxation delay of 1.0 s,

and an acquisition time of 4.0 s. A total of 16 scans are collected and Fourier transformed

with a line broadening of 0.3 Hz.

¹³C NMR Acquisition: Carbon-13 NMR spectra are recorded at a frequency of 100.61 MHz

using a proton-decoupled pulse sequence. A 30° pulse width, a relaxation delay of 2.0 s, and

an acquisition time of 1.5 s are employed. Approximately 1024 scans are averaged to

achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped

with a universal attenuated total reflectance (UATR) accessory.

Sample Preparation: A small amount of the solid 2-(2,5-Dimethoxybenzoyl)oxazole is

placed directly onto the diamond crystal of the UATR accessory.

Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹. A total of 16 scans are

co-added at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is

recorded prior to the sample analysis and automatically subtracted from the sample

spectrum.

Mass Spectrometry (MS)
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Instrumentation: A Thermo Scientific ISQ EC/ISQ EM single quadrupole GC-MS system (or

equivalent) operating in electron ionization (EI) mode.

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g.,

dichloromethane or ethyl acetate) is injected into the gas chromatograph, which is coupled to

the mass spectrometer. A suitable GC column (e.g., a 30 m HP-5ms) is used with a

temperature program to ensure volatilization and separation.

MS Parameters: The mass spectrometer is operated with an electron energy of 70 eV. The

ion source temperature is maintained at 230°C, and the transfer line temperature at 280°C.

Data is acquired over a mass range of m/z 40-500.

Visualization of Spectroscopic Workflow and
Relationships
The following diagrams, generated using the DOT language, illustrate the logical flow of

spectroscopic analysis and the relationship between different spectroscopic techniques in

structural elucidation.
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Click to download full resolution via product page

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical

compound.
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Caption: Relationship between spectroscopic techniques and the structural information they

provide.

To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 2-(2,5-
Dimethoxybenzoyl)oxazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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